1-[4-[(2,5-Difluorophenyl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-[(2,5-Difluorophenyl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(2,5-Difluorophenyl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and dihalides.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic substitution reaction using a difluorobenzyl halide.
Formation of the Prop-2-en-1-one Moiety: The prop-2-en-1-one moiety can be formed through an aldol condensation reaction involving an aldehyde and a ketone.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[4-[(2,5-Difluorophenyl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides, acids, and bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-[(2,5-Difluorophenyl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-[(2,5-Difluorophenyl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-[(2,6-Difluorophenyl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one
- 1-[4-[(2,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one
Uniqueness
1-[4-[(2,5-Difluorophenyl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one is unique due to the specific positioning of the difluorophenyl group and the prop-2-en-1-one moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[4-[(2,5-difluorophenyl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O/c1-2-15(20)19-7-3-6-18(8-9-19)11-12-10-13(16)4-5-14(12)17/h2,4-5,10H,1,3,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPJNONLKDXTOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCN(CC1)CC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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